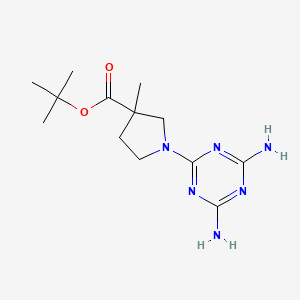
3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine, also known as ETSMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in cells. In cancer cells, 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell growth. In plants, 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has been shown to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In plants, 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has been shown to inhibit the growth and development of weeds. In materials science, 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has been used as a building block for the synthesis of polymers and other materials.
Advantages and Limitations for Lab Experiments
3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and pathways. However, 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine also has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine, including:
1. Further investigation of its antitumor activity and potential use as a cancer treatment.
2. Development of more efficient and cost-effective synthesis methods for 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine.
3. Exploration of its potential use as an herbicide and other agrochemical applications.
4. Investigation of its potential use as a building block for the synthesis of novel materials.
5. Study of its mechanism of action and identification of new targets for inhibition.
Conclusion:
In conclusion, 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has the potential to lead to the development of new treatments for cancer, more efficient herbicides, and novel materials.
Synthesis Methods
3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine can be synthesized through a multi-step process involving the reaction of 3-bromomethyl-2-(trifluoromethyl)pyridine with sodium ethoxide in ethanol, followed by the reaction of the resulting product with ethylene oxide and sodium sulfite. The final product is then purified through recrystallization.
Scientific Research Applications
3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has been studied for its potential use in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has been shown to have antitumor activity and is being investigated as a potential treatment for cancer. In agrochemicals, 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has been shown to have herbicidal activity and is being studied as a potential herbicide. In materials science, 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has been used as a building block for the synthesis of novel materials.
properties
IUPAC Name |
3-(2-ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3S/c1-2-18-6-7-19(16,17)8-9-4-3-5-15-10(9)11(12,13)14/h3-5H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBUMXBDBNGKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)CC1=C(N=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2R)-1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-yl]-N-ethylcarbamate](/img/structure/B7436515.png)
![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)
![6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B7436528.png)
![Ethyl 2-[1-cyano-2-[3-methyl-4-(trifluoromethoxy)phenyl]-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7436535.png)


![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)
![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)